methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a sulfamoyl group, and a chlorobenzyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as cytosolic phospholipase a2α . These enzymes play a crucial role in various biochemical processes, including the production of inflammatory mediators.
Biochemical Pathways
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate may affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of prostaglandins and leukotrienes . These compounds are involved in the pathogenesis of inflammatory diseases. By inhibiting the enzymes involved in this pathway, the compound could potentially reduce the production of these inflammatory mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzylamine with 4-sulfamoylbenzoic acid to form an intermediate, which is then reacted with methyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and control temperature, pressure, and reaction time ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-(N-(4-methylbenzyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(4-fluorobenzyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(4-bromobenzyl)sulfamoyl)phenyl)carbamate
Uniqueness
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-15(19)18-13-6-8-14(9-7-13)23(20,21)17-10-11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAVCPCKOUQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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